molecular formula C10H14N2O3S B8572098 N-(4-Acetylphenyl)-N',N'-dimethylsulfamide CAS No. 56219-13-7

N-(4-Acetylphenyl)-N',N'-dimethylsulfamide

Cat. No. B8572098
CAS RN: 56219-13-7
M. Wt: 242.30 g/mol
InChI Key: WSAJEZFPGCZUAT-UHFFFAOYSA-N
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Patent
US04044151

Procedure details

Dimethylsulfamoyl chloride (14.4 g., 0.10 mole) is added dropwise to p-aminoacetophenone (13.5 g., 0.10 mole) in pyridine (60 ml.) at 10°-15° C. The mixture is stirred at room temperature overnight and then added to excess 6N HC1 to give 14.1 g. (58%) of solid. The solid is dissolved in base, treated with charcoal, reprecipitated with dil. HC1, and recrystallized from water-isopropanol to give 8.9 g. (37%) of the above pure intermediate, m.p. 129°-130° C.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
above pure intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[S:3](Cl)(=[O:5])=[O:4].[NH2:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][CH:10]=1.C>N1C=CC=CC=1>[C:15]([C:12]1[CH:13]=[CH:14][C:9]([NH:8][S:3]([N:2]([CH3:7])[CH3:1])(=[O:5])=[O:4])=[CH:10][CH:11]=1)(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
CN(S(=O)(=O)Cl)C
Name
Quantity
13.5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
above pure intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to excess 6N
CUSTOM
Type
CUSTOM
Details
to give 14.1 g
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in base
CUSTOM
Type
CUSTOM
Details
reprecipitated with dil. HC1
CUSTOM
Type
CUSTOM
Details
recrystallized from water-isopropanol
CUSTOM
Type
CUSTOM
Details
to give 8.9 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(=O)C1=CC=C(C=C1)NS(=O)(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.